
3-Hydroxy-3-(3-pyridyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of “3-Hydroxy-3-(3-pyridyl)butan-2-one” has been reported in a few studies. For instance, one study reported that treatment of 3-hydroxy-3-(3-pyridyl)butan-2-one hydrazone with polyphosphoric acid yielded 1-amino-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine . Another study reported the synthesis of a similar compound, [3,3-D2]4-hydroxy-1-(3-pyridyl)-1-butanone, through a series of reactions including selective hydrolysis, deuterium labeling, and reduction .
Scientific Research Applications
Novel Routes to N-amino-1H-pyrrolo[2,3-b]pyridines
A study by Chudinov et al. (2007) discusses the use of 3-hydroxy-3-(3-pyridyl)butan-2-one in synthesizing N-amino-1H-pyrrolo[2,3-b]pyridines, which are of interest due to their potential biological activities. They utilized 3-hydroxy-3-(3-pyridyl)butan-2-one hydrazone, reacting it with polyphosphoric acid to produce 1-amino-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine and related compounds (Chudinov et al., 2007).
Synthesis of Internal Standards for Analysis of Tobacco-Specific Nitrosamine Adducts
Lin et al. (1993) synthesized [3,3-D2]4-hydroxy-1-(3-pyridyl)-1-butanone, an internal standard crucial for analyzing hemoglobin and DNA adducts of tobacco-specific nitrosamines. Their method involved a series of reactions starting from 3-pyridine carboxaldehyde, leading to the formation of the target compound, which is crucial in bioanalytical chemistry (Lin et al., 1993).
Metabolism Studies in Rats
Hecht et al. (1980) investigated the metabolism of a tobacco-specific carcinogen, NNK, in rats, and identified the formation of various metabolites including 4-oxo-4-(3-pyridyl)butanal and 4-hydroxyl-1-(3-pyridyl)butan-1-one. This study is significant in understanding the biotransformation of tobacco-specific carcinogens in biological systems (Hecht et al., 1980).
Synthesis and Reactions with Amines
Sosnovskikh et al. (2006) explored the synthesis and reactions of 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones, which react with diethoxymethyl acetate to produce 3-(polyhaloacyl)chromones. These compounds have potential applications in organic synthesis and medicinal chemistry (Sosnovskikh et al., 2006).
Crystallographic Structure Analysis
Shi and Jiang (1999) detailed the crystallographic structure of a related compound, 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, providing insights into its molecular configuration, which is critical for understanding its chemical and physical properties (Shi & Jiang, 1999).
Oxidation of Alkenes Using H2O2
Dong et al. (2012) reported a catalytic method for the epoxidation of electron-rich alkenes using H2O2, where 3-hydroperoxy-3-hydroxybutan-2-one played a central role in the catalytic activity observed. This study is significant in the field of green chemistry for the development of environmentally friendly oxidation processes (Dong et al., 2012).
Analysis of DNA Adducts in Esophageal Biopsies
Heppel et al. (2009) developed an ultrasensitive method for determining DNA adducts released by HPB in esophageal biopsies, using gas chromatography and mass spectrometry. This advancement is crucial in cancer research and molecular epidemiology (Heppel et al., 2009).
properties
IUPAC Name |
3-hydroxy-3-pyridin-3-ylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)9(2,12)8-4-3-5-10-6-8/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHFQKRWDDXEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C1=CN=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-(3-pyridyl)butan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

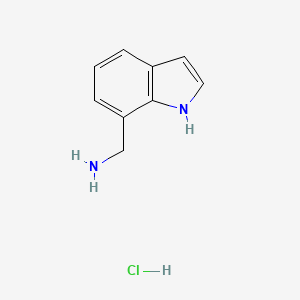

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2489155.png)
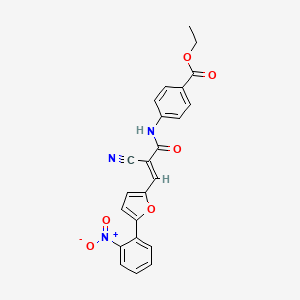

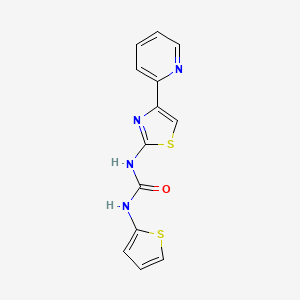
![N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2489160.png)
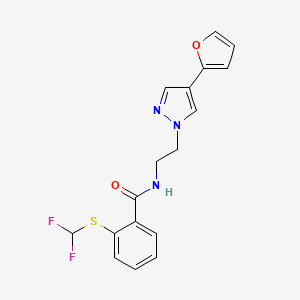
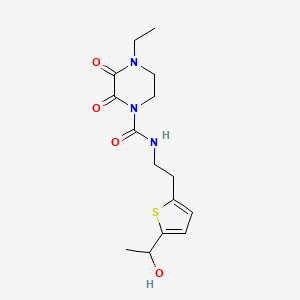
![N-cyclooctyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2489163.png)
![2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole](/img/structure/B2489164.png)
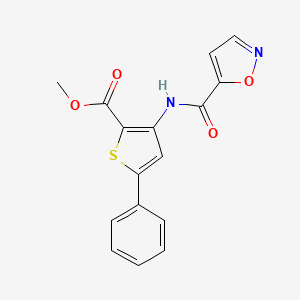
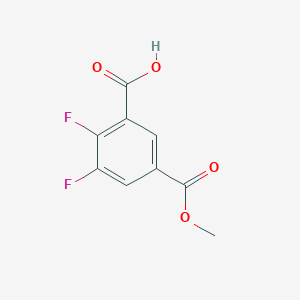
![1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2489171.png)